Razaxaban Hydrochloride

Factor Xa inhibition Ki determination Anticoagulant potency

Procure Razaxaban Hydrochloride for its unique pharmacological profile: sub-nanomolar FXa binding (Ki=0.19 nM) and >5,000-fold selectivity over related serine proteases. Its non-CYP-mediated reductive isoxazole ring-opening metabolism provides a distinct tool for clearance studies. Fully characterized in vivo (ED50 0.22 mg/kg/h). This compound is the reference standard for FXa inhibitor optimization, with a well-documented structural development path from razaxaban to apixaban. Research-use-only; not for human use.

Molecular Formula C24H21ClF4N8O2
Molecular Weight 564.9 g/mol
CAS No. 405940-76-3
Cat. No. B1678835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazaxaban Hydrochloride
CAS405940-76-3
Synonyms1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-(2-fluoro-4-((2'-dimethylaminomethyl)imidazol-1-yl)phenyl)-1H-pyrazole-5-carboxamide
1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-(2-fluoro-4-((2'-dimethylaminomethyl)imidazol-1-yl)phenyl)-1H-pyrazole-5-carboxamide hydrochloride
BMS 561389
BMS-561389
BMS561389
DPC 906
DPC-906
DPC906
razaxaban
razaxaban hydrochloride
Molecular FormulaC24H21ClF4N8O2
Molecular Weight564.9 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl
InChIInChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H
InChIKeyCASCTHHMARGRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Razaxaban Hydrochloride (CAS 405940-76-3): Potent, Selective Factor Xa Inhibitor for Antithrombotic Research Applications


Razaxaban hydrochloride (BMS-561389, DPC-906) is a small-molecule, direct, orally bioavailable inhibitor of coagulation factor Xa (FXa) [1]. It belongs to the pyrazole-carboxamide class of anticoagulants and was developed by Bristol-Myers Squibb as a clinical candidate that established proof-of-concept for the FXa inhibition mechanism [2]. The compound demonstrates sub-nanomolar binding affinity for human FXa (Ki = 0.19 nM) and exhibits >5,000-fold selectivity for FXa over related serine proteases . Razaxaban advanced through Phase II clinical trials in orthopedic surgery for venous thromboembolism prevention before being superseded by its successor apixaban [3].

Why Razaxaban Cannot Be Substituted with Other FXa Inhibitors: Structural and Metabolic Differentiation


Despite belonging to the same FXa inhibitor class, razaxaban possesses unique structural and metabolic features that preclude generic substitution. Its distinctive aminobenzisoxazole P1 ligand confers a selectivity profile not replicated across other FXa inhibitors, with >5,000-fold discrimination against related serine proteases . Critically, razaxaban undergoes a unique reductive isoxazole ring-opening metabolic pathway forming a benzamidine metabolite (M1)—a clearance route distinct from CYP-mediated pathways that dominate the metabolism of clinically approved FXa inhibitors like apixaban and rivaroxaban [1]. Furthermore, the presence of a primary amide linker between the pyrazole and phenyl moieties raised concerns regarding potential in vivo hydrolysis to primary aniline metabolites, a liability that directly motivated the structural redesign leading to apixaban [2]. These compound-specific characteristics mean that experimental findings obtained with razaxaban cannot be extrapolated to other FXa inhibitors without validation.

Razaxaban Hydrochloride: Quantitative Differentiation Evidence vs. Apixaban and FXa Inhibitor Class


Comparative FXa Binding Affinity: Razaxaban vs. Apixaban

Razaxaban demonstrates sub-nanomolar binding affinity for human factor Xa with Ki = 0.19 nM [1]. Compared to its successor apixaban (Ki = 0.08 nM for human FXa), razaxaban is approximately 2.4-fold less potent in enzymatic binding assays . This potency difference is meaningful: while both compounds achieve sub-nanomolar inhibition, the structural modifications that produced apixaban's enhanced potency also altered its metabolic profile. For researchers studying FXa inhibition mechanisms or conducting comparative pharmacology studies, razaxaban's intermediate potency provides a valuable reference point between early-generation and optimized FXa inhibitors.

Factor Xa inhibition Ki determination Anticoagulant potency Enzyme kinetics

Thrombin Selectivity: Razaxaban Demonstrates Class-Defining Discrimination

Razaxaban exhibits >5,000-fold selectivity for factor Xa over a panel of related serine proteases . Its Ki for thrombin is 540 nM , representing a ~2,842-fold selectivity window relative to its FXa Ki (0.19 nM). This high discrimination between FXa and thrombin is essential for FXa-targeted mechanism studies. In contrast, early-generation FXa inhibitors often exhibited significant thrombin cross-reactivity, and even structurally related compounds vary substantially in selectivity. For example, darexaban (YM150) has an FXa Ki of 31 nM with only moderate selectivity [1], while the clinical candidate letaxaban (TAK-442) has an FXa Ki of 1.8 nM with >440-fold selectivity over thrombin . Razaxaban's >5,000-fold selectivity window represents one of the widest discrimination margins among pyrazole-based FXa inhibitors in its class.

Serine protease selectivity Thrombin inhibition Off-target profiling Coagulation cascade

In Vivo Antithrombotic Efficacy: Quantitative ED50 in Rabbit Arterial Thrombosis Model

Razaxaban inhibits thrombus formation in a dose-dependent manner with an ID50 of 1.6 μmol/kg/h in the rabbit arterio-venous shunt thrombosis model [1]. In a rabbit model of electrolytic injury-induced carotid artery thrombosis, razaxaban demonstrated an antithrombotic ED50 of 0.22 ± 0.05 mg/kg/h (n = 6) [2]. At 3 mg/kg/h IV, razaxaban produced full antithrombotic efficacy, increased ex vivo activated partial thromboplastin time (aPTT) and prothrombin time (PT) by 2.2 ± 0.1-fold and 2.3 ± 0.1-fold respectively, and inhibited ex vivo FXa activity by 91 ± 5% without affecting ex vivo thrombin activity [2]. While direct head-to-head in vivo comparisons with apixaban are not available in the literature, apixaban has been reported to have antithrombotic effects in rabbit venous thrombosis models [3]. Razaxaban's well-characterized ED50 and dose-response parameters provide a robust quantitative baseline for researchers designing in vivo antithrombotic studies.

In vivo thrombosis model Antithrombotic ED50 Rabbit arterio-venous shunt Preclinical efficacy

Distinct Metabolic Clearance Pathway: Reductive Isoxazole Ring Opening vs. CYP-Dependent Metabolism

Razaxaban undergoes a unique primary metabolic clearance pathway: reductive opening of the aminobenzisoxazole ring to form a stable benzamidine metabolite (M1). Among 12 metabolites identified in rats and dogs, M1 represented the major metabolic pathway [1]. This reductive isoxazole ring opening is the primary clearance route both in vivo and in vitro [1]. In contrast, apixaban is primarily metabolized by CYP3A4/5 and is a substrate for P-glycoprotein (P-gp) and BCRP transporters [2], while rivaroxaban undergoes oxidative metabolism via CYP3A4 and CYP2J2 [3]. Razaxaban's non-CYP-dependent clearance profile represents a significant metabolic differentiation from the broader class of clinically approved FXa inhibitors, which rely heavily on CYP-mediated oxidation.

Drug metabolism Metabolic pathway Isoxazole reduction Non-CYP clearance Benzamidine metabolite

Structural Liability Drives Differentiation: Amide Hydrolysis Concern That Led to Apixaban

A key structural differentiation of razaxaban is the presence of a primary amide linker between the pyrazole core and the phenyl moiety. This structural feature raised concern regarding potential in vivo amide hydrolysis leading to primary aniline metabolite formation [1]. This specific liability directly motivated the structural redesign efforts that produced apixaban, wherein the amide linker was modified to eliminate the potential for aniline release [2]. The optimization pathway from razaxaban to apixaban is documented in the medicinal chemistry literature, with razaxaban serving as the benchmark reference compound ("clinical candidate razaxaban") against which subsequent indoline and carboxamide-modified FXa inhibitors were compared [3].

Structure-activity relationship Metabolic liability Primary aniline formation Drug design optimization Amide linker

Clinical Differentiation: Phase II Bleeding Profile vs. Enoxaparin in Orthopedic Surgery

In a double-blind, randomized Phase II study of 656 patients undergoing elective primary total knee replacement, razaxaban (25, 50, 75, and 100 mg bid) was compared with subcutaneous enoxaparin 30 mg bid for an average of 10 days [1]. The study demonstrated dose-related major bleeding with razaxaban: 0.7% incidence (95% CI = 0.0, 3.7%) compared with 0% (95% CI = 0.0, 2.4%) for enoxaparin [1]. Notably, the highest dose arms were terminated before reaching the planned 150-patient per-group sample size due to increased bleeding reports, primarily at the surgical site [1]. Razaxaban was the first oral small-molecule FXa inhibitor to establish clinical proof-of-concept for the FXa mechanism in thrombosis prevention [2]. The compound was ultimately discontinued after Phase II, with the clinical program contributing to the development of apixaban [3].

Phase II clinical trial Venous thromboembolism prophylaxis Bleeding risk Total knee replacement Enoxaparin comparator

Razaxaban Hydrochloride: Validated Research Applications Based on Quantitative Evidence


Preclinical Antithrombotic Efficacy Studies: Using Razaxaban as a Quantitative Reference Standard

Researchers designing in vivo antithrombotic studies in rabbit models can leverage razaxaban's well-characterized ED50 values: 0.22 ± 0.05 mg/kg/h in the carotid artery electrolytic injury model and ID50 of 1.6 μmol/kg/h in the arterio-venous shunt thrombosis model [1][2]. These precisely quantified parameters enable accurate dose selection, power calculations, and inter-study reproducibility that cannot be achieved with compounds lacking published in vivo potency benchmarks. Razaxaban at 3 mg/kg/h IV produces full antithrombotic efficacy with 2.2±0.1-fold aPTT prolongation and 91±5% ex vivo FXa inhibition, providing a validated efficacy ceiling for study design [2].

FXa Selectivity and Off-Target Profiling: Razaxaban as a High-Discrimination Tool Compound

For mechanism-of-action studies requiring clean FXa-specific pharmacological readouts, razaxaban's >5,000-fold selectivity over related serine proteases [1] and ~2,842-fold selectivity over thrombin (Ki 0.19 nM vs. 540 nM) [2] make it an optimal tool compound. This wide selectivity window ensures that observed anticoagulant effects are mediated through FXa inhibition rather than off-target protease activity, a critical consideration for pathway-specific studies in coagulation biology [3].

Drug Metabolism and Non-CYP Clearance Pathway Investigation

Razaxaban serves as a valuable tool compound for metabolism researchers investigating non-CYP-mediated drug clearance. Its primary metabolic route—reductive isoxazole ring opening to form benzamidine metabolite M1—represents a distinct pathway from the CYP3A4-dependent metabolism of apixaban and rivaroxaban [1]. Among 12 identified metabolites, M1 was the major clearance product in rats and dogs [1], providing a well-defined system for studying reductive metabolism mechanisms and structure-metabolism relationships in heterocyclic drug candidates.

Structure-Activity Relationship Benchmarking: FXa Inhibitor Optimization Studies

Razaxaban is the essential reference compound for medicinal chemistry programs optimizing FXa inhibitors. Its defined structural features—particularly the aminobenzisoxazole P1 ligand [1] and primary amide linker with potential for aniline metabolite formation [2]—provide validated benchmarks against which next-generation compounds are compared. The optimization pathway from razaxaban to apixaban, which specifically addressed the amide hydrolysis liability, is well-documented and provides a template for structure-based drug design studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Razaxaban Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.